Glycinexylidide-d6 Hydrochloride
Description
Glycinexylidide-d6 Hydrochloride (C₁₀H₈D₆N₂O·HCl) is a deuterium-labeled isotopologue of glycinexylidide hydrochloride, primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and therapeutic drug monitoring . Its molecular weight is 184.27 g/mol, and it features six deuterium atoms replacing hydrogen at specific positions, as indicated by its SMILES notation: O=C(CN)NC₁=C(C([²H])([²H])[²H])C=CC=C₁C([²H])([²H])[²H].Cl . This structural modification enhances analytical precision by minimizing isotopic interference in mass spectrometry .
Properties
Molecular Formula |
C₁₀H₉D₆ClN₂O |
|---|---|
Molecular Weight |
220.73 |
Synonyms |
Glycine 2,6-Xylidide-d6 Hydrochloride; 2-Amino-N-(2,6-dimethyl-d6-phenyl)acetamide Monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Key Properties of Glycinexylidide-d6 Hydrochloride and Analogues
Key Observations :
- Deuterium Substitution: this compound replaces six hydrogens with deuterium, reducing background noise in mass spectrometry compared to its non-deuterated counterpart . In contrast, Cycloguanil-d6 Hydrochloride uses deuterium labeling for similar analytical advantages but targets antimalarial research .
- Molecular Weight Differences : The deuterated glycinexylidide variant has a lower molecular weight (184.27 vs. 214.69 g/mol) due to reduced hydrogen content and isotopic substitution .
Analytical Performance
This compound demonstrates superior performance in LC-MS due to its isotopic purity, enabling precise quantification of lidocaine and its metabolites in biological matrices . Non-deuterated glycinexylidide is unsuitable for this role due to overlapping isotopic peaks in mass spectra . Cycloguanil-d6 Hydrochloride similarly improves sensitivity in antimalarial drug assays but serves a distinct therapeutic class .
Pharmacokinetic Studies
This compound is critical in lidocaine pharmacokinetic studies, where it corrects for matrix effects and ionization efficiency variations in human plasma . Studies show a linear response (R² > 0.99) across 1–1000 ng/mL concentrations, with intra-day precision <5% .
Comparative Stability Data
Table 2: Stability of Deuterated vs. Non-Deuterated Compounds
Note: The non-deuterated form exhibits longer shelf life under standard conditions, while the deuterated variant requires stricter temperature control for isotopic integrity .
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